molecular formula C16H10O4 B13707644 2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione

2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione

Katalognummer: B13707644
Molekulargewicht: 266.25 g/mol
InChI-Schlüssel: JPNRAFKCDBJGRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione is a chemical compound with the molecular formula C16H10O4 and a molecular weight of 266.25 g/mol . This compound is known for its unique structure, which includes a fused anthraquinone and dioxine ring system. It is primarily used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Analyse Chemischer Reaktionen

2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione can be compared with other similar compounds, such as:

    Anthraquinone derivatives: These compounds share a similar anthraquinone core but differ in their substituents and ring systems.

    Dioxine derivatives: Compounds with a dioxine ring system that may have different functional groups attached.

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C16H10O4

Molekulargewicht

266.25 g/mol

IUPAC-Name

2,3-dihydronaphtho[2,3-h][1,4]benzodioxine-7,12-dione

InChI

InChI=1S/C16H10O4/c17-14-9-3-1-2-4-10(9)15(18)13-11(14)5-6-12-16(13)20-8-7-19-12/h1-6H,7-8H2

InChI-Schlüssel

JPNRAFKCDBJGRS-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(O1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.